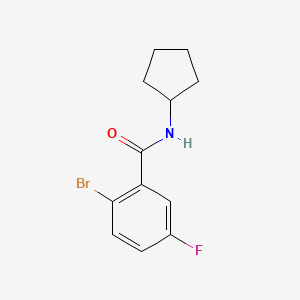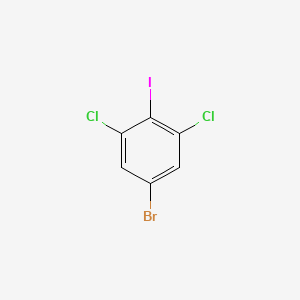
2-bromo-N-cyclopentyl-5-fluorobenzamide
Übersicht
Beschreibung
2-bromo-N-cyclopentyl-5-fluorobenzamide is an organic compound with the molecular formula C12H13BrFNO. This compound is known for its unique structure, which includes a bromine atom, a fluorine atom, and a cyclopentyl group attached to a benzamide core. It has various applications in scientific research, particularly in the fields of virology, cancer research, and inflammation research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopentyl-5-fluorobenzamide typically involves the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Cyclopentylation: The attachment of a cyclopentyl group to the nitrogen atom of the benzamide.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process may also include purification steps like crystallization and chromatography to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-cyclopentyl-5-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while hydrolysis can produce carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-cyclopentyl-5-fluorobenzamide has a range of applications in scientific research:
Virology: It is used to study the innate immune response to viral infections.
Cancer Research: The compound is investigated for its potential to regulate cancer cell growth.
Inflammation Research: It is used to explore the mechanisms of inflammation and potential therapeutic interventions.
Wirkmechanismus
The mechanism of action of 2-bromo-N-cyclopentyl-5-fluorobenzamide involves its interaction with specific molecular targets and pathways. It has the potential to be developed as a therapeutic agent for the treatment of viral infections and certain types of cancer. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-N-butyl-5-fluorobenzamide
- 2-bromo-5-fluorobenzamide
Uniqueness
2-bromo-N-cyclopentyl-5-fluorobenzamide is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications .
Eigenschaften
IUPAC Name |
2-bromo-N-cyclopentyl-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-11-6-5-8(14)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMTXJQZOJZPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429386 | |
| Record name | 2-bromo-N-cyclopentyl-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-13-2 | |
| Record name | 2-bromo-N-cyclopentyl-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1365803.png)

![2-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1365808.png)
![(3-amino-4H-1,2,4-triazol-4-yl)[2-(benzyloxy)-5-chlorophenyl]methanone](/img/structure/B1365810.png)
![2-[[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365819.png)
![Methyl 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B1365820.png)
![Methyl 2-[2-amino-2-(2-benzoylhydrazono)ethoxy]benzenecarboxylate](/img/structure/B1365822.png)
![2-[(2-Isonicotinoylhydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365824.png)
![Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1365831.png)

![2-[(4-{[Benzyl(methyl)amino]sulfonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365840.png)
